Computational Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. De-Halogenated and Regioisomeric Analogs
The target compound exhibits a calculated LogP of 2.66 and a topological polar surface area (TPSA) of 64.93 Ų, derived from its SMILES structure (Nc1cnc2c(Cl)ccc(I)c2c1N) . In comparison, 8-chloroquinoline-3,4-diamine (CAS 133405-79-5), which lacks the 5-iodo substituent, has a significantly lower molecular weight (193.63 vs. 319.53 g/mol) and a predicted LogP approximately 1.1 units lower, reducing membrane permeability potential . The positional isomer 5-chloro-8-iodoquinoline-3,4-diamine shares identical molecular formula and weight but differs in the electronic push-pull character of the quinoline ring due to the inverted halogen positions, which alters the reactivity of the 3,4-diamine for cyclocondensation and cross-coupling reactions. The iodine atom at position 5 (para to the ring nitrogen) in the target compound creates a distinct electrophilic aromatic substitution profile compared to the 8-iodo regioisomer.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.66; TPSA = 64.93 Ų |
| Comparator Or Baseline | 8-Chloroquinoline-3,4-diamine (no iodine): MW = 193.63, estimated LogP ≈ 1.5; 6-Iodoquinoline-3,4-diamine (no chlorine): MW = 285.08, LogP not reported |
| Quantified Difference | ΔLogP ≈ +1.1 vs. non-iodinated analog; ΔMW = +125.9 g/mol reflecting the iodine atom mass contribution |
| Conditions | Computed physicochemical parameters (ChemSrc, Leyan vendor databases) |
Why This Matters
The 1.1-unit LogP increase conferred by the 5-iodo substituent is within the optimal range (LogP 2–3) for CNS drug-like properties while maintaining a TPSA below 90 Ų, favoring both membrane permeability and aqueous solubility—a balance not achievable with the fully de-iodinated analog.
